Cas no 2680718-69-6 (2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid)

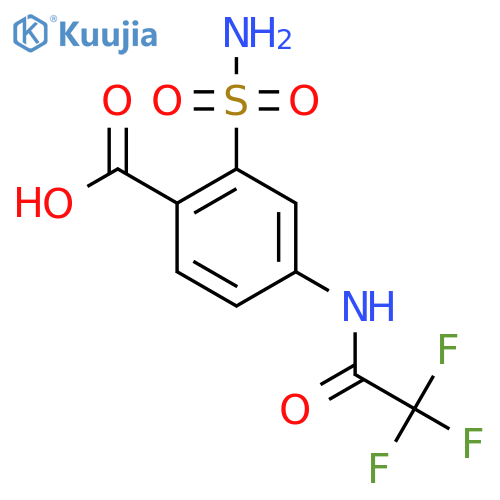

2680718-69-6 structure

商品名:2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28292409

- 2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid

- 2680718-69-6

- 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid

-

- インチ: 1S/C9H7F3N2O5S/c10-9(11,12)8(17)14-4-1-2-5(7(15)16)6(3-4)20(13,18)19/h1-3H,(H,14,17)(H,15,16)(H2,13,18,19)

- InChIKey: LUEYZUHIBXMUGJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C=CC=1C(=O)O)NC(C(F)(F)F)=O)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 312.00277699g/mol

- どういたいしつりょう: 312.00277699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 499

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 135Ų

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292409-0.05g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 0.05g |

$732.0 | 2025-03-19 | |

| Enamine | EN300-28292409-0.5g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 0.5g |

$836.0 | 2025-03-19 | |

| Enamine | EN300-28292409-1.0g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 1.0g |

$871.0 | 2025-03-19 | |

| Enamine | EN300-28292409-2.5g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 2.5g |

$1707.0 | 2025-03-19 | |

| Enamine | EN300-28292409-0.25g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 0.25g |

$801.0 | 2025-03-19 | |

| Enamine | EN300-28292409-5.0g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 5.0g |

$2525.0 | 2025-03-19 | |

| Enamine | EN300-28292409-10g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 10g |

$3746.0 | 2023-09-08 | ||

| Enamine | EN300-28292409-1g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 1g |

$871.0 | 2023-09-08 | ||

| Enamine | EN300-28292409-5g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 5g |

$2525.0 | 2023-09-08 | ||

| Enamine | EN300-28292409-0.1g |

2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680718-69-6 | 95.0% | 0.1g |

$767.0 | 2025-03-19 |

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2680718-69-6 (2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量